2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207004-19-0
VCID: VC11967080
InChI: InChI=1S/C22H16ClFN6O2/c1-13-2-7-16(24)10-17(13)25-20(31)12-30-22(32)28-8-9-29-19(21(28)27-30)11-18(26-29)14-3-5-15(23)6-4-14/h2-11H,12H2,1H3,(H,25,31)
SMILES: CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2
Molecular Formula: C22H16ClFN6O2
Molecular Weight: 450.9 g/mol

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide

CAS No.: 1207004-19-0

Cat. No.: VC11967080

Molecular Formula: C22H16ClFN6O2

Molecular Weight: 450.9 g/mol

* For research use only. Not for human or veterinary use.

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide - 1207004-19-0

Specification

CAS No. 1207004-19-0
Molecular Formula C22H16ClFN6O2
Molecular Weight 450.9 g/mol
IUPAC Name 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Standard InChI InChI=1S/C22H16ClFN6O2/c1-13-2-7-16(24)10-17(13)25-20(31)12-30-22(32)28-8-9-29-19(21(28)27-30)11-18(26-29)14-3-5-15(23)6-4-14/h2-11H,12H2,1H3,(H,25,31)
Standard InChI Key UDCBFMBGGUOSAB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2
Canonical SMILES CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-5-one core, a fused tricyclic system incorporating five nitrogen atoms. This core is substituted at position 11 with a 4-chlorophenyl group and at position 4 with an acetamide moiety bearing a 5-fluoro-2-methylphenyl substituent. The IUPAC name reflects its intricate connectivity:

  • Core: 3,4,6,9,10-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-5-one

  • Substituents:

    • 4-Chlorophenyl at position 11

    • N-(5-fluoro-2-methylphenyl)acetamide at position 4

Physicochemical Properties

Key molecular properties derived from its formula (C₂₃H₁₇ClFN₆O₂) include:

PropertyValue
Molecular Weight478.88 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds4

The chlorophenyl and fluoro-methyl groups enhance lipophilicity, while the acetamide and nitrogen-rich core facilitate hydrogen bonding and polar interactions .

Synthesis and Characterization

Synthetic Pathways

Synthesis likely involves multi-step strategies:

  • Core Construction: Cyclocondensation of diamine or triamine precursors with carbonyl-containing reagents to form the tricyclic framework.

  • Functionalization:

    • Suzuki-Miyaura coupling for 4-chlorophenyl introduction.

    • Amide coupling (e.g., EDC/HOBt) to attach the N-(5-fluoro-2-methylphenyl)acetamide group .

Analytical Characterization

Critical techniques for structural confirmation:

  • NMR Spectroscopy: ¹H and ¹³C NMR to resolve aromatic protons, acetamide methyl groups, and fluorine coupling patterns.

  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 479.10.

  • X-ray Crystallography: To elucidate the tricyclic core’s conformation and substituent orientations (data unavailable for this compound).

Comparative Analysis with Structural Analogs

CompoundCore StructureSubstituentsActivity
Target CompoundPentaazatricyclo[7.3.0.0²,⁶]4-Cl-Ph, N-(5-F-2-Me-Ph)AcHypothesized kinase/DNA target
VC11957954Similar tricyclic4-Cl-Ph, N-(3-Me-Ph)AcResearch compound
EP3368544B1 Peptide macrocycleVaried aryl/heteroarylAnti-Acinetobacter
PubChem 2738031 Chromene-carbonitrile2,4-diCl-PhUnknown

The target compound’s fluorinated acetamide may confer metabolic stability over non-fluorinated analogs .

Research Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Multi-step syntheses often suffer from low yields; flow chemistry or microwave-assisted reactions could enhance efficiency.

  • Stereochemical Control: The tricyclic core’s stereochemistry requires chiral catalysts or resolution techniques.

Biological Profiling

  • In Vitro Assays: Prioritize kinase inhibition panels and antimicrobial susceptibility testing.

  • ADMET Studies: Evaluate pharmacokinetics (e.g., CYP450 interactions) and toxicity (e.g., hERG inhibition).

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